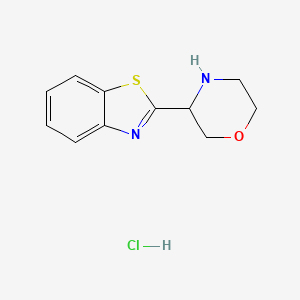

2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride

Description

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS.ClH/c1-2-4-10-8(3-1)13-11(15-10)9-7-14-6-5-12-9;/h1-4,9,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQQXTQZPVWAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NC3=CC=CC=C3S2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Morpholin-3-yl)-1,3-benzothiazole Hydrochloride and its Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

A Note on the Subject Compound

Initial literature and database searches indicate that 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride is not a well-documented or commercially available compound. This suggests it may be a novel chemical entity. This guide, therefore, will provide a comprehensive overview of the closely related and well-characterized isomers, 2-(Morpholin-4-yl)benzothiazole and 2-(Morpholin-4-ylthio)benzothiazole , as a scientifically grounded proxy. Furthermore, we will propose a plausible synthetic route for the novel 3-yl isomer and outline the necessary experimental protocols for its characterization and potential biological evaluation, providing a roadmap for researchers interested in exploring this unique molecule.

The Benzothiazole Scaffold: A Privileged Core in Medicinal Chemistry

The benzothiazole moiety is a bicyclic heterocyclic system composed of a benzene ring fused to a thiazole ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] The rigid, planar structure and the presence of nitrogen and sulfur atoms allow for diverse intermolecular interactions with biological targets. Consequently, benzothiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant properties.[1][2]

Physicochemical Properties of Isomeric Morpholinyl-Benzothiazoles

While specific data for the 3-yl isomer is unavailable, the properties of the 4-yl and 4-ylthio analogs provide a valuable baseline for understanding the general characteristics of this compound class.

| Property | 2-(4-Morpholinyl)benzothiazole | 2-(Morpholin-4-ylthio)benzothiazole |

| CAS Number | 4225-26-7[3] | 102-77-2[4] |

| Molecular Formula | C₁₁H₁₂N₂OS[3] | C₁₁H₁₂N₂OS₂[4] |

| Molecular Weight | 220.29 g/mol [3] | 252.36 g/mol |

| Appearance | Not specified | Faint yellow or orange granules |

| Melting Point | Not specified | 80 °C[4] |

| Solubility | Not specified | Insoluble in water; soluble in benzene, acetone, methanol[4] |

Proposed Synthesis of this compound

The synthesis of the novel 3-yl isomer would likely proceed through a multi-step pathway, beginning with the protection of the morpholine nitrogen, followed by the core benzothiazole synthesis, and concluding with deprotection and salt formation. The Jacobson method for benzothiazole synthesis, which involves the reaction of a 2-aminothiophenol with a suitable reaction partner, provides a foundational strategy.[5]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Hypothetical Approach

-

Step 1: N-Protection of Morpholin-3-one: To a solution of morpholin-3-one in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate (Boc-anhydride). Stir at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Step 2: Reduction: Dissolve the resulting N-Boc-morpholin-3-one in methanol and cool to 0°C. Add sodium borohydride (NaBH₄) portion-wise. Allow the reaction to warm to room temperature and stir until completion.

-

Step 3: Halogenation: Dissolve the N-Boc-morpholin-3-ol in pyridine and cool to 0°C. Add thionyl chloride (SOCl₂) dropwise. Stir at room temperature until the starting material is consumed.

-

Step 4: Benzothiazole Formation: In a flask containing 2-aminothiophenol and a base such as potassium carbonate in dimethylformamide (DMF), add the N-Boc-3-chloromorpholine. Heat the reaction mixture and monitor by TLC.

-

Step 5: Deprotection and Salt Formation: Dissolve the purified 2-(N-Boc-morpholin-3-yl)-1,3-benzothiazole in a suitable solvent like dioxane and add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane to remove the Boc protecting group. Following purification, dissolve the free base in diethyl ether and bubble with HCl gas or add a solution of HCl in ether to precipitate the hydrochloride salt.

Spectral and Analytical Characterization

The characterization of a novel compound is crucial to confirm its identity and purity.[6] Standard analytical techniques would be employed.

Caption: Standard workflow for the characterization of a novel benzothiazole derivative.

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzothiazole aromatic protons, as well as distinct multiplets for the morpholine ring protons. The chemical shifts and coupling constants would be crucial in confirming the 3-yl substitution pattern.

-

¹³C NMR: The carbon NMR would show the expected number of signals corresponding to the unique carbon atoms in the molecule, including the characteristic signals for the benzothiazole core and the morpholine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=N and C-S bonds of the benzothiazole ring, as well as C-O and N-H stretching vibrations from the morpholine moiety and the hydrochloride salt.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to determine the purity of the final compound.

Potential Biological Significance and Applications

The benzothiazole scaffold is a cornerstone in the development of therapeutic agents. Derivatives have shown promise in a variety of disease areas.

-

Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer activity.[7] For instance, 2-(Morpholinothio)benzothiazole has been shown to interfere with DNA synthesis in cancer cells.[7] A novel 3-yl isomer could present a unique pharmacological profile.

-

Enzyme Inhibition: The benzothiazole nucleus is present in compounds designed to inhibit various enzymes, making it a valuable scaffold for developing targeted therapies.[1]

-

Antimicrobial and Anti-inflammatory Properties: The broad biological activity of benzothiazoles also includes antimicrobial and anti-inflammatory effects, suggesting potential applications in infectious and inflammatory diseases.[1][2]

Caption: The diverse pharmacological landscape of the benzothiazole core structure.

Safety and Handling

While specific safety data for this compound is not available, the handling of any novel chemical should be approached with caution. The safety profile of related compounds, such as 2-(4-Morpholinyl)benzothiazole, indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[3]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents an unexplored area within the well-established field of benzothiazole chemistry. While this guide has provided a comprehensive overview of its closely related isomers and a proposed pathway for its synthesis and characterization, the true chemical properties and biological activities of this novel compound await experimental validation. The synthesis and evaluation of this and other novel benzothiazole derivatives could lead to the discovery of new therapeutic agents with unique pharmacological profiles.

References

-

Synthesis and various biological activities of benzothiazole derivative: a review. (2023-09-02). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

-

2-(MORPHOLINOTHIO)-BENZOTHIAZOLE). Ataman Kimya. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025-10-31). National Institutes of Health. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022-07-28). MDPI. [Link]

-

Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. [Link]

-

Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. (2025-06-19). Pharmaceutical and Biosciences Journal. [Link]

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025-01-03). EXCLI Journal. [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022-05-12). Progress in Chemical and Biochemical Research. [Link]

-

2-(4-Morpholino)thiobenzothiazole | C11H12N2OS2 | CID 7619. PubChem. [Link]

-

2-(4-Morpholinyl)benzothiazole | C11H12N2OS | CID 77901. PubChem. [Link]

-

Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024-03-18). National Center for Biotechnology Information. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. National Center for Biotechnology Information. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025-10-31). RSC Publishing. [Link]

-

Synthesis and characterization of some novel benzothiazole derivatives. Jetir.Org. [Link]

-

2-(Morpholin-4-yldithio)-1,3-benzothiazole. (2018-02-16). SIELC Technologies. [Link]

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Morpholinyl)benzothiazole | C11H12N2OS | CID 77901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Morpholino)thiobenzothiazole | C11H12N2OS2 | CID 7619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Morpholinyl Benzothiazole Compounds

This guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel morpholinyl benzothiazole compounds. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of heterocyclic compounds. By integrating established synthetic methodologies with contemporary biological insights, this document serves as a comprehensive resource for the rational design and development of new morpholinyl benzothiazole-based therapeutic agents.

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

The benzothiazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity, combined with its ability to participate in various non-covalent interactions, makes it an ideal framework for the design of potent and selective modulators of biological targets.[1] Benzothiazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2]

The incorporation of a morpholine moiety at the 2-position of the benzothiazole core has emerged as a particularly fruitful strategy in the quest for novel therapeutic agents. The morpholine ring can enhance the physicochemical properties of the parent molecule, such as solubility and metabolic stability, and can also engage in crucial hydrogen bonding interactions within the active sites of target proteins. This guide will focus on the synthesis of 2-(morpholin-4-yl)benzothiazole derivatives and their evaluation as potential anticancer agents, with a particular emphasis on their ability to modulate key signaling pathways involved in tumorigenesis.

Synthetic Strategies for Morpholinyl Benzothiazole Derivatives

The synthesis of 2-(morpholin-4-yl)benzothiazole derivatives can be achieved through several strategic approaches. The choice of a particular synthetic route often depends on the availability of starting materials, the desired substitution pattern on the benzothiazole ring, and the scalability of the reaction. A common and efficient method involves the reaction of a 2-halobenzothiazole with morpholine.

General Synthesis of 2-(Morpholin-4-yl)benzothiazole from 2-Chlorobenzothiazole

This method provides a reliable and straightforward route to the target compounds. The rationale behind this approach lies in the nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nature of the thiazole ring activates the 2-position towards nucleophilic attack by the secondary amine of morpholine.

Experimental Protocol:

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzothiazole (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Step 2: Addition of Reagents. To the stirred solution, add morpholine (1.2 eq.) and a base such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 eq.). The base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.

-

Step 3: Reaction Conditions. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The choice of refluxing ensures a sufficient reaction rate.

-

Step 4: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will often precipitate out of the aqueous solution. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

This protocol can be adapted for the synthesis of a variety of substituted 2-(morpholin-4-yl)benzothiazoles by starting with the appropriately substituted 2-chlorobenzothiazoles.

Alternative Synthetic Route: Oxidative Condensation

Experimental Protocol:

-

Step 1: Reaction Setup. In a suitable reaction vessel, dissolve 2-mercaptobenzothiazole (1.0 eq.) and morpholine (1.2 eq.) in a solvent such as toluene.

-

Step 2: Oxidant Addition. Add an oxidizing agent, such as sodium hypochlorite (NaOCl) solution, dropwise to the reaction mixture with vigorous stirring.[3] The temperature should be maintained between 20-30°C.

-

Step 3: pH Control. Concurrently, add a solution of sodium hydroxide to maintain the pH of the reaction mixture between 10 and 13.[4]

-

Step 4: Reaction and Work-up. After the addition is complete, continue stirring for an additional hour. Separate the organic and aqueous phases. Extract the aqueous phase with toluene.

-

Step 5: Isolation. Combine the organic phases and evaporate the solvent under reduced pressure to obtain the desired product.

Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

The development of potent and selective anticancer agents requires a thorough understanding of the relationship between the chemical structure of a compound and its biological activity. For morpholinyl benzothiazole derivatives, SAR studies have revealed that substitutions on both the benzothiazole ring and the morpholine moiety can significantly impact their antiproliferative effects.

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of 2-substituted benzothiazole derivatives against various cancer cell lines. This data highlights the importance of specific structural features for potent anticancer activity.

| Compound | R1 (at C6) | R2 (on phenyl at C2) | HepG2 (IC50 µM) | MCF7 (IC50 µM) | H1299 (IC50 µM) |

| 6a | H | H | 12.52 | 15.02 | >50 |

| 6b | H | 4-Cl | 25.35 | 12.67 | >50 |

| 6c | H | 4-CH3 | 12.56 | 14.51 | >50 |

| 6d | H | 4-OCH3 | >50 | >50 | >50 |

| 6e | H | 4-CH3CO | 10.88 | 24.18 | >50 |

| 6f | Cl | 4-CH3CO | 10.00 | 16.74 | >50 |

| 6g | Cl | 4-OCH3 | 36.07 | 33.82 | >50 |

| Doxorubicin | - | - | 8.70 | - | - |

Data extracted from reference[5].

From this data, several key SAR insights can be drawn:

-

The presence of a hydrogen or a methyl group at the 4-position of the C2-phenyl ring (compounds 6a and 6c ) results in comparable activity against HepG2 and MCF7 cell lines.[5]

-

Introduction of a chlorine atom at the same position (compound 6b ) decreases activity against HepG2 but increases it against MCF7 cells.[5]

-

A methoxy group at the 4-position of the C2-phenyl ring (compounds 6d and 6g ) leads to a significant decrease in activity.[5]

-

The presence of a 4-methylbenzoyl group (compounds 6e and 6f ) generally enhances activity against the HepG2 cell line, with compound 6f being the most potent in this series.[5]

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Morpholinyl benzothiazole derivatives have been shown to exert their anticancer effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two major cascades that control cell proliferation, survival, and apoptosis, and their inhibition is a key strategy in cancer therapy.[6][7][8]

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival.[6][8] Its aberrant activation is a common feature in many cancers.[6][8] Some benzothiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[9]

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholinyl benzothiazole compounds.

The Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][7] Dysregulation of this pathway is also frequently observed in various cancers.[7]

Caption: The Ras/Raf/MEK/ERK signaling pathway and potential inhibition by morpholinyl benzothiazole compounds.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized morpholinyl benzothiazole compounds, a series of in vitro biological assays are essential. These assays provide crucial information on the cytotoxicity, mechanism of action, and selectivity of the compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of the morpholinyl benzothiazole compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Target Validation: Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.[14][15][16][17][18] This is crucial for confirming the on-target effects of the synthesized compounds on signaling pathways like PI3K/Akt and Ras/Raf/MEK/ERK.

Protocol:

-

Cell Lysis: Treat cancer cells with the morpholinyl benzothiazole compounds for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Morpholinyl benzothiazole derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. Their synthesis is readily achievable through established chemical methodologies, and their biological activity can be fine-tuned through rational structural modifications. The ability of these compounds to modulate key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, provides a solid foundation for their further development.

Future research in this area should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant animal models will be crucial to validate the therapeutic efficacy and safety of these novel agents. Furthermore, a deeper understanding of their precise molecular mechanisms of action will facilitate the identification of predictive biomarkers for patient stratification in future clinical trials.

References

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2021). RSC Advances. [Link]

-

Wang, Z., Shi, X. H., Wang, J., Zhou, T., Xu, Y. Z., Huang, T. T., Li, Y. F., Zhao, Y. L., Yang, L., Yang, S. Y., Yu, L. T., & Wei, Y. Q. (2011). Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers. Bioorganic & medicinal chemistry letters, 21(4), 1097–1101. [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2017). ResearchGate. [Link]

-

Kino, K., et al. (2024). Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity. Biochemical and Biophysical Research Communications. [Link]

-

Mohammadi Ziarani, G., et al. (2015). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Bulgarian Chemical Communications. [Link]

-

General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]

-

Sun, Y., et al. (2017). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Chinese Journal of Cancer. [Link]

-

Mallon, R., et al. (2011). Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Journal of Medicinal Chemistry. [Link]

-

Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. (2015). ResearchGate. [Link]

-

Lim, C. P., et al. (2018). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. [Link]

-

Carradori, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Pharmaceuticals. [Link]

-

Carradori, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

-

Ras Raf MEK ERK Signaling Pathway - Overview, Regulation and Role in Pathology. (2017). YouTube. [Link]

-

Cell Viability Assays. (2012). Assay Guidance Manual. [Link]

-

Synthesis of 2-(morpholinodithio)benzothiazole. (n.d.). PrepChem.com. [Link]

-

Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway. (2018). MDPI. [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2023). PubMed. [Link]

-

Al-Warhi, T., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. [Link]

-

Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. (2019). PubMed. [Link]

-

Structure and structure–activity relationship of compounds 1 and 2. (2022). ResearchGate. [Link]

-

synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. (2020). ResearchGate. [Link]

-

Inhibition of SHP2 by new compounds induces differential effects on RAS/RAF/ERK and PI3K/AKT pathways in different cancer cell types. (2019). ResearchGate. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). MDPI. [Link]

-

MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]

-

Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2018). Journal of Young Pharmacists. [Link]

-

Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (2020). MDPI. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. [Link]

-

PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. (2023). YouTube. [Link]

-

Western Blot Protocol. (2023). YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. clyte.tech [clyte.tech]

- 14. bu.edu [bu.edu]

- 15. bio-rad.com [bio-rad.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Comprehensive Analytical Strategies for the Characterization and Quantification of 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, antitumor, and kinase inhibitory effects.[1][2] The compound 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride is a heterocyclic molecule combining this important benzothiazole core with a morpholine moiety. As with any potential drug candidate, the development of robust, reliable, and accurate analytical methods is a cornerstone of the quality control and regulatory submission process. These methods are essential for confirming identity, quantifying potency, and assessing the purity profile of the active pharmaceutical ingredient (API).

This application note provides a comprehensive suite of analytical protocols for the characterization and quantification of this compound. The methodologies are designed based on the physicochemical properties of the molecule and are grounded in established principles of chromatography and spectroscopy. We present detailed protocols for purity and assay determination by High-Performance Liquid Chromatography (HPLC), identity confirmation through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3]

Physicochemical Properties and Analytical Implications

A thorough understanding of a molecule's physicochemical properties is the logical starting point for any method development strategy. The predicted properties for the free base form of the title compound, 3-(1,3-benzothiazol-2-yl)morpholine, are summarized below.[3]

| Property | Predicted Value | Source | Analytical Implication |

| Molecular Formula | C₁₁H₁₂N₂OS | PubChemLite | Used for calculating molecular weight and for high-resolution mass spectrometry confirmation. |

| Monoisotopic Mass | 220.06703 Da | PubChemLite | The exact mass used as the target for High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition. |

| XlogP | 1.4 | PubChemLite | Indicates moderate lipophilicity, making the compound ideally suited for reverse-phase chromatography with a C18 stationary phase. |

| pKa | (Not available) | - | The presence of basic nitrogens (morpholine and benzothiazole) suggests the pKa will be in the range of 4-7. As a hydrochloride salt, the compound is acidic. Controlling mobile phase pH below the pKa is critical for consistent retention and good peak shape in RP-HPLC. |

These properties dictate the selection of appropriate analytical techniques. The moderate polarity and the presence of a strong UV-absorbing benzothiazole chromophore make RP-HPLC with UV detection the method of choice for quantitative analysis. The compound's structure is amenable to ionization, making mass spectrometry an excellent tool for identity confirmation.

Purity and Assay Determination by Reverse-Phase HPLC

Principle of the Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The analyte, this compound, is introduced into a mobile phase and travels through a column packed with a nonpolar (hydrophobic) stationary phase, typically octadecylsilane (C18). Due to its moderate polarity (XlogP ≈ 1.4), the analyte will partition between the polar mobile phase and the nonpolar stationary phase.[3] By using a mobile phase of acidified water and an organic modifier like acetonitrile, we can achieve efficient separation from potential impurities and obtain sharp, symmetrical peaks for accurate quantification. The benzothiazole ring system provides strong UV absorbance, allowing for sensitive detection.

Experimental Protocol: HPLC-UV

1.1. Instrumentation and Equipment

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

1.2. Chromatographic Conditions The following table summarizes the recommended starting conditions for the analysis. These parameters should be optimized and validated as per ICH guidelines.

| Parameter | Recommended Condition | Rationale |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard column for reverse-phase separation of small molecules. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid ensures the morpholine nitrogen is protonated, leading to a single ionic species and improved peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for this analyte. |

| Gradient | 70% A / 30% B to 30% A / 70% B over 10 min | A gradient elution ensures that impurities with a wide range of polarities can be separated and eluted effectively. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm | Benzothiazole derivatives typically exhibit strong absorbance around this wavelength. A full UV scan should be performed to determine the optimal λmax.[4] |

| Run Time | 15 minutes | Allows for elution of the main peak and any late-eluting impurities, followed by column re-equilibration. |

1.3. Reagent and Sample Preparation

-

Mobile Phase Preparation: Prepare 0.1% phosphoric acid in water by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas both Mobile Phase A and B before use.

-

Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent. Sonicate for 5 minutes to ensure complete dissolution.

-

Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

1.4. System Suitability Testing (SST) Before sample analysis, the chromatographic system must be qualified by performing system suitability tests as outlined in USP General Chapter <621>. A standard solution is injected five or six times, and the following parameters are evaluated.

| SST Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |

| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision and reproducibility of the injection and pumping system. |

| Theoretical Plates (N) | N > 2000 | Indicates the efficiency of the separation column. |

Workflow Diagram

Caption: HPLC workflow from preparation to final report.

Identity Confirmation and Structural Elucidation

While HPLC provides quantitative data, it does not give absolute confirmation of molecular structure. For this, spectroscopic techniques are required.

A. High-Resolution Mass Spectrometry (HRMS)

Principle of the Method HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. Coupling liquid chromatography to mass spectrometry (LC-MS) allows for the analysis of the HPLC peak corresponding to the analyte. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, and operating in positive ion mode ([M+H]⁺) is ideal for this compound due to its basic nitrogen centers.

Protocol: LC-MS Analysis

-

Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: ESI, Positive.

-

Scan Range: 50 - 500 m/z.

-

Expected Mass: The theoretical monoisotopic mass of the free base (C₁₁H₁₂N₂OS) is 220.06703 Da.[3] The expected protonated adduct [M+H]⁺ will have an m/z of 221.07431 .

-

Collision Energy (for MS/MS): A ramped collision energy (e.g., 10-40 eV) should be applied to induce fragmentation and obtain structural information.

Predicted Fragmentation Pathway

Caption: Workflow for analytical method validation as per ICH guidelines.

Conclusion

This application note details a multi-faceted analytical strategy for the comprehensive characterization of this compound. By employing a combination of RP-HPLC for quantitative purity and assay analysis, and spectroscopic techniques (HRMS, NMR, FTIR) for unambiguous identity confirmation, a complete analytical profile of the molecule can be established. The protocols provided are based on fundamental chemical principles and serve as a robust starting point for formal method development and validation activities required for drug development and quality control.

References

-

Ataman Kimya. (n.d.). 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE). Retrieved from [Link]

-

Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT-3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. Available at: [Link]

-

United States Pharmacopeia. (2022). <621> Chromatography. USP-NF. Available at: [Link]

-

Durcik, M., et al. (2024). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 59-63. Available at: [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChemLite - this compound (C11H12N2OS). Retrieved January 23, 2026, from [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

- 1. Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C11H12N2OS) [pubchemlite.lcsb.uni.lu]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Comprehensive NMR Characterization of 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride

Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) characterization of 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride, a heterocyclic compound of interest in pharmaceutical and materials science research. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for unambiguous structural elucidation and purity assessment. This guide emphasizes the causality behind experimental choices and provides step-by-step methodologies for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Expected chemical shift ranges and coupling patterns are discussed and summarized, grounded in the fundamental principles of NMR spectroscopy and data from related molecular scaffolds.

Introduction: The Imperative for Rigorous Structural Verification

The compound this compound integrates two key heterocyclic systems: a benzothiazole moiety, known for its diverse pharmacological activities, and a morpholine ring, a common constituent in drug candidates that can influence solubility and pharmacokinetic properties. The hydrochloride salt form is often employed to enhance the stability and bioavailability of parent compounds. Given the potential for isomeric and structural ambiguities, a meticulous and multi-faceted NMR analysis is paramount for unequivocal structural confirmation.

This document serves as a practical guide, moving beyond a simple listing of parameters to explain the "why" behind the "how." By understanding the influence of the electron-withdrawing benzothiazole ring, the stereochemistry of the substituted morpholine, and the effects of protonation on the nitrogen atom, researchers can confidently interpret complex spectral data.

Predicted Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the following IUPAC-recommended numbering scheme will be utilized throughout this note. The protonation site for the hydrochloride salt is anticipated to be the nitrogen atom of the morpholine ring, being the more basic of the nitrogen atoms in the structure.

Caption: Numbering scheme for 2-(Morpholin-3-yl)-1,3-benzothiazole.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly contingent on meticulous sample preparation. Deuterated solvents must be of high purity to avoid extraneous signals.

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the hydrochloride salt, and its residual proton signal (at ~2.50 ppm) typically does not overlap with the signals of the analyte. Furthermore, the N-H proton of the morpholinium ion is often observable in DMSO-d₆, which might otherwise be lost to exchange in solvents like D₂O.[1]

-

Sample Concentration: Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.

-

Dissolution: Vortex the sample at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary, but the sample should be cooled to room temperature before analysis.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR. If the spectrometer is not equipped for internal referencing, a small, known amount can be added.

NMR Data Acquisition

The following parameters are provided as a starting point and should be optimized based on the available spectrometer and sample concentration. All experiments should be performed at a constant temperature, typically 298 K (25 °C).

Table 1: Suggested NMR Acquisition Parameters

| Experiment | Parameter | Recommended Value | Rationale |

| ¹H NMR | Spectral Width | 12-16 ppm | To encompass both aromatic and aliphatic regions, including any downfield shifted protons due to protonation. |

| Number of Scans | 16-64 | To achieve adequate signal-to-noise (S/N). | |

| Relaxation Delay (d1) | 2-5 s | To allow for full relaxation of protons, ensuring accurate integration. | |

| ¹³C NMR | Spectral Width | 200-220 ppm | To cover the full range of expected carbon chemical shifts. |

| Number of Scans | 1024-4096 | Due to the low natural abundance of ¹³C, more scans are needed for good S/N. | |

| Pulse Program | zgpg30 or similar with proton decoupling | To simplify the spectrum to singlets and improve S/N. | |

| COSY | Spectral Width (F1 & F2) | Same as ¹H | To correlate all proton signals. |

| Number of Increments | 256-512 in F1 | To achieve sufficient resolution in the indirect dimension. | |

| HSQC | ¹H Spectral Width (F2) | Same as ¹H | |

| ¹³C Spectral Width (F1) | 10-100 ppm (aliphatic) or 100-170 ppm (aromatic) or full range | Can be optimized to focus on specific regions for better resolution. | |

| HMBC | ¹H Spectral Width (F2) | Same as ¹H | |

| ¹³C Spectral Width (F1) | Full ¹³C range (e.g., 0-180 ppm) | To observe long-range correlations to all carbons. |

Spectral Interpretation: A Guided Analysis

The structural elucidation of this compound is a systematic process of assigning each signal in the ¹H and ¹³C spectra to a specific atom in the molecule. 2D NMR is instrumental in this process.[2][3][4][5]

¹H NMR Spectrum: Predicted Chemical Shifts and Multiplicities

The proton spectrum can be divided into two main regions: the aromatic region (benzothiazole protons) and the aliphatic region (morpholine protons).

-

Benzothiazole Protons (δ 7.0-9.0 ppm): The four protons on the benzene ring of the benzothiazole moiety will exhibit characteristic splitting patterns of a substituted benzene ring.[6] Typically, two protons will appear as multiplets or doublets of doublets in the range of δ 7.3-7.6 ppm (H5, H6), and the other two will be further downfield due to the anisotropic effects of the thiazole ring, appearing around δ 7.9-8.2 ppm (H4, H7).

-

Morpholine Protons (δ 3.0-5.5 ppm): The morpholine ring protons are expected to show complex multiplets due to geminal and vicinal couplings. The protonation of the morpholine nitrogen (N4') will cause a significant downfield shift for adjacent protons (H3', H5'a, H5'b) compared to a neutral morpholine.[7][8] The protons on carbons adjacent to the oxygen (H6'a, H6'b) will also be downfield, typically in the δ 3.7-4.2 ppm range.[9][10] The methine proton H3', being adjacent to both the benzothiazole ring and the protonated nitrogen, is expected to be the most downfield of the aliphatic protons.

¹³C NMR Spectrum: Predicted Chemical Shifts

The ¹³C NMR spectrum, with proton decoupling, will show distinct singlets for each unique carbon atom.

-

Benzothiazole Carbons (δ 110-170 ppm): The carbon atom C2, bonded to two heteroatoms (S and N) and the morpholine ring, is expected to be significantly downfield, likely in the δ 165-175 ppm range.[11] The other aromatic carbons will appear in the typical δ 115-155 ppm range.

-

Morpholine Carbons (δ 40-75 ppm): The carbons of the morpholine ring will be in the aliphatic region. The carbons adjacent to the oxygen (C6') will be in the δ 65-75 ppm range.[9] The carbons adjacent to the protonated nitrogen (C2' and C5') will be shifted downfield compared to a neutral morpholine, appearing in the δ 40-55 ppm range. The methine carbon C3' will also be in this region.

Table 2: Predicted ¹H and ¹³C Chemical Shift Ranges

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹H Multiplicity |

| H4, H7 | 7.9 - 8.2 | - | m |

| H5, H6 | 7.3 - 7.6 | - | m |

| C2 | - | 165 - 175 | - |

| C3a, C7a | - | 130 - 155 | - |

| C4, C5, C6, C7 | - | 115 - 130 | - |

| H3' | 5.0 - 5.5 | 45 - 60 | dd |

| H2'a, H2'b | 3.2 - 4.0 | 40 - 55 | m |

| H5'a, H5'b | 3.2 - 4.0 | 40 - 55 | m |

| H6'a, H6'b | 3.7 - 4.2 | 65 - 75 | m |

| N4'-H | > 9.0 (if visible) | - | br s |

2D NMR for Unambiguous Assignment

While 1D NMR provides initial clues, 2D NMR is essential for connecting the dots and building the molecular framework.

Caption: Workflow for structural elucidation using 2D NMR.

-

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings, typically through three bonds (³JHH).[12] It will be invaluable for tracing the connectivity within the morpholine ring. For instance, H3' should show correlations to the protons on C2' (H2'a, H2'b).

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton to the carbon it is directly attached to.[9] This is the primary method for assigning carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton.[2][3] It shows correlations between protons and carbons that are two or three bonds away. The key correlation to confirm the structure is from the methine proton of the morpholine ring (H3') to the C2 carbon of the benzothiazole ring. Other important HMBC correlations will link the benzothiazole protons to various carbons within that ring system.

Caption: Expected key HMBC correlations.

Conclusion: A Self-Validating System for Structural Integrity

By systematically applying the 1D and 2D NMR protocols detailed in this application note, researchers can achieve a high-confidence structural characterization of this compound. The combination of COSY, HSQC, and HMBC experiments creates a self-validating system where the connectivity of the entire molecule can be pieced together like a puzzle. The expected key HMBC correlation between the H3' proton of the morpholine ring and the C2 carbon of the benzothiazole ring serves as the lynchpin for confirming the overall structure. This comprehensive approach ensures the scientific integrity of subsequent research and development efforts involving this compound.

References

-

Notdn, Joseph. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

- Abdel-rahman, H. M., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega.

- Elyashberg, M., et al. (2016).

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. International Journal of Drug Design and Discovery.

- Baqi, R. A. A., & Al-Majidi, S. M. H. (2020). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. International Journal of Pharmaceutical Research.

- Wu, G., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(5), 1599-1609.

- Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(1), 126-135.

-

SIELC Technologies. (2018). 2-(Morpholin-4-yldithio)-1,3-benzothiazole. [Link]

- Kshirsagar, R., et al. (2018). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 3(11), 15456-15464.

- Yurttaş, L., et al. (2020). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Turkish Journal of Chemistry, 44(2), 481-494.

- Kumar, S., & Kumar, A. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(11), 2138-2162.

- Pierens, G. K., et al. (2008). A study of para- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. Magnetic Resonance in Chemistry, 46(12), 1147-1153.

- Pupo, M. T., et al. (2012). Theoretical NMR correlations based Structure Discussion. Chemistry Central Journal, 6(1), 117.

-

Ataman Kimya. (n.d.). 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE). [Link]

- Lely, N. H., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225.

- The Royal Society of Chemistry. (2016).

- Naqvi, S. A. R., et al. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(6), 3134-3139.

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2971-3009.

- Kumar, A., et al. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(3), 269-275.

- Sytniczuk, A., et al. (2020). Chemistry of 2-(2′-Aminophenyl)

- Iqbal, J., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4153.

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

- Naqvi, S. A. R., et al. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(6), 3134-3139.

- Nguyen, T. T. H., et al. (2021). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry - Section B, 60B(1), 129-135.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515.

- ResearchGate. (2012). 1 H NMR chemical shift deviations between chloride-based salts and [C 4 mim][Tf 2 N] in deuterated aqueous solutions and that of pure [C 4 mim][Tf 2 N] (0.012 mol · kg -1 ) in heavy water as a function of the inorganic salt molality (relative to TSP in D 2 O): (a) NH 4 Cl; (b) (CH 3 ) 4 NCl; (c) CaCl 2.

- Khan, I., et al. (2018). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Bioorganic Chemistry, 80, 555-565.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 11. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Application Notes & Protocols: Characterization of 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride in Cell-Based Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel compound, 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride, in cell-based assays. As this is a compound with limited publicly available data, this guide is structured as a strategic workflow for elucidating its biological activity. We will leverage the known pharmacological properties of its core chemical scaffolds—benzothiazole and morpholine—to hypothesize potential mechanisms of action and outline a systematic, multi-phase experimental plan to test these hypotheses. Protocols for initial cytotoxicity screening, mechanistic assays probing key cellular pathways like apoptosis and cell cycle progression, and data interpretation are provided.

Introduction: Deconstructing a Novel Compound

The compound this compound merges two privileged structures in medicinal chemistry: benzothiazole and morpholine. Understanding the established roles of these scaffolds provides a logical foundation for investigating this novel molecule.

-

The Benzothiazole Scaffold: Benzothiazole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] Many benzothiazole-containing molecules exert their anticancer effects by inducing apoptosis, causing DNA damage, or inhibiting key enzymes involved in cell signaling and proliferation.[6][7][8] Notably, they have been investigated as inhibitors of receptor tyrosine kinases like VEGFR-2 and EGFR, and intracellular kinases such as PI3K.[1][8][9]

-

The Morpholine Scaffold: The morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties, metabolic stability, and pharmacokinetic profiles.[10] Beyond its role as a molecular scaffold, the morpholine moiety can be integral to a compound's pharmacophore, contributing to target binding and potency.[10][11] It is a key component in several approved drugs, including kinase inhibitors used in oncology, highlighting its compatibility with targets that regulate cell growth and survival.[11]

Given this background, it is reasonable to hypothesize that this compound may possess anticancer activity, potentially by modulating signaling pathways critical for cancer cell proliferation and survival.

Hypothesized Mechanism of Action: Kinase Inhibition

A prevalent mechanism for anticancer compounds containing benzothiazole and morpholine moieties is the inhibition of protein kinases.[11] A primary hypothesis is that this compound could target the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[12] Inhibition of this pathway would be expected to arrest cell cycle progression and induce apoptosis.

Caption: General workflow for a cell viability assay.

Protocol: MTT Cell Viability Assay

This protocol is designed to assess the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HepG2 hepatocellular carcinoma). [7][13]* Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

This compound.

-

Sterile DMSO (for stock solution).

-

96-well flat-bottom cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Plate reader (570 nm absorbance).

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for 'no cell' (media only) and 'untreated' (cells + vehicle) controls.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) by serially diluting the stock in complete medium.

-

Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Add 100 µL of medium containing the same percentage of DMSO as the highest concentration to the 'untreated' control wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (media only). Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Expected Data and Interpretation

The results of the MTT assay can be summarized in a table to compare the compound's potency across different cell lines.

| Cell Line | Tissue of Origin | Hypothesized IC₅₀ Range (µM) |

| A549 | Lung Carcinoma | 1 - 50 |

| MCF-7 | Breast Adenocarcinoma | 1 - 50 |

| HepG2 | Hepatocellular Carcinoma | 1 - 50 |

| HCT116 | Colon Carcinoma | 1 - 50 |

A low IC₅₀ value (<10 µM) suggests potent cytotoxic or anti-proliferative activity and warrants further mechanistic investigation.

Phase 2: Mechanistic Elucidation

If the compound shows significant cytotoxicity in Phase 1, the next step is to investigate how it is affecting the cells. Based on our hypothesis, we will focus on assays for apoptosis and cell cycle arrest.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell line of interest (e.g., the one with the lowest IC₅₀ from Phase 1).

-

6-well plates.

-

Compound at 1x and 2x its IC₅₀ value.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in ~70-80% confluency after 24 hours. Treat the cells with the vehicle (DMSO), and the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge, wash with cold PBS, and resuspend the cell pellet in 1x Binding Buffer provided in the kit.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Interpretation: A significant, dose-dependent increase in the percentage of Annexin V-positive cells compared to the vehicle control would confirm that the compound induces apoptosis. [3][7]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This assay quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Same as for the apoptosis assay, plus ice-cold 70% ethanol.

-

RNase A and Propidium Iodide staining solution.

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as the apoptosis assay (Step 1).

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a PI staining solution containing RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be measured, and the data can be modeled to determine the percentage of cells in G0/G1, S, and G2/M phases.

Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or G0/G1) in the treated samples compared to the control suggests that the compound interferes with cell cycle progression. This is a common outcome for kinase inhibitors that disrupt signaling pathways controlling cell division. [13]

Conclusion and Future Directions

This guide provides a systematic framework for the initial characterization of this compound. The proposed workflow, moving from broad cytotoxicity screening to specific mechanistic assays, allows for an efficient and logical elucidation of its biological function. Positive results from these assays—specifically, potent cytotoxicity driven by the induction of apoptosis and cell cycle arrest—would provide strong evidence that this compound functions as a modulator of critical cell signaling pathways, such as the PI3K/Akt pathway.

Subsequent steps would involve more direct validation of the hypothesized target, including:

-

Western Blotting: To probe the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR).

-

In Vitro Kinase Assays: To determine if the compound directly inhibits PI3K or other kinases in a cell-free system.

-

Target Deconvolution Studies: To identify the specific molecular target(s) of the compound.

By following this structured approach, researchers can effectively profile this novel compound and determine its potential as a therapeutic agent.

References

-

Saeed, A., et al. (2021). Benzothiazole derivatives as anticancer agents. Journal of King Saud University - Science, 33(1), 101230. [Link]

-

Mishra, C. B., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

-

Wang, L., et al. (2017). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 22(10), 1647. [Link]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1372073. [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 154-188. [Link]

-

Sharma, R., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]

-

Mohamed-Ezzat, R. A., & Srour, A. M. (2024). Recent advances in benzothiazole derivatives with anticancer activity. Anti-Cancer Agents in Medicinal Chemistry, 24(7), 544-557. [Link]

-

Saeed, A., et al. (2021). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 398-424. [Link]

-

Cozzini, P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1839-1881. [Link]

-

Owa, T., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3375-3379. [Link]

-

Kamal, A., et al. (2010). Recent advances in pharmacological activity of benzothiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-13. [Link]

-

Kamal, A., et al. (2013). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 240-266. [Link]

-

White, A., et al. (2019). BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF. Digital Commons @ the Georgia Academy of Science. [Link]

-

Sabbadin, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 14-31. [Link]

-

Nepovimova, E., & Kuca, K. (2018). Benzothiazoles: scaffold of interest for CNS targeted drugs. Current Medicinal Chemistry, 25(33), 4092-4116. [Link]

-

Singh, G., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

-

Sharma, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Iacopetta, D., et al. (2022). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 27(19), 6296. [Link]

-

Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II), 75-78. [Link]

-

Frohn, M., et al. (2012). Novel 5- and 6-subtituted benzothiazoles with improved physicochemical properties: potent S1P₁ agonists with in vivo lymphocyte-depleting activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 628-33. [Link]

-

Al-Ostoot, F. H., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(23), 20563–20577. [Link]

-

Sabbadin, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 14-31. [Link]

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

Application Note & Protocols: A Framework for Assessing the Neuroprotective Efficacy of 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride

Introduction

The relentless progression of neurodegenerative diseases such as stroke, Parkinson's, and Alzheimer's disease presents a formidable challenge to modern medicine. A core pathological feature across these conditions is the progressive loss of neuronal structure and function, often driven by shared mechanisms like excitotoxicity, oxidative stress, and inflammation. Consequently, the discovery of novel small molecules that can interrupt these damaging cascades is a key priority in therapeutic development.

This document concerns 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride , a compound of interest for neuroprotective applications. While direct literature on this specific molecule is emerging, its core 1,3-benzothiazole structure is present in other compounds that have demonstrated significant neuroprotective properties. For instance, related benzothiazole derivatives have been shown to protect against ischemia-induced neuronal damage through antioxidant actions and inhibition of signaling pathways like the c-Jun NH2-terminal protein kinase (JNK) pathway.[1][2] Specifically, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, a structurally related compound, has been shown to protect against oxidative stress and glutamate-induced excitotoxicity.[3] These precedents provide a strong rationale for investigating this compound as a potential neuroprotective agent.

This application note provides a comprehensive, multi-tiered framework for researchers to systematically evaluate the neuroprotective potential of this compound. The protocols herein are designed to first establish a foundational protective profile using robust in vitro models, then to elucidate the underlying mechanism of action, and finally to validate these findings in preclinical in vivo models.

Experimental & Logic Workflow

The proposed evaluation follows a logical progression from broad screening to specific validation. This approach ensures that resources are used efficiently, with each stage building upon the results of the last. A positive result in the foundational in vitro assays justifies moving forward to more complex and resource-intensive mechanistic and in vivo studies.

Caption: Logical workflow for neuroprotective compound evaluation.

Part 1: Foundational In Vitro Screening

The initial phase aims to determine if this compound confers a basic survival advantage to neurons under common stress conditions relevant to neurodegeneration.

Assay 1.1: Glutamate-Induced Excitotoxicity Model

-

Causality & Rationale: Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its over-activation of receptors leads to excessive calcium influx, mitochondrial dysfunction, and subsequent neuronal death—a process known as excitotoxicity.[4] This is a key pathological event in ischemic stroke and other neurodegenerative diseases.[5] This assay serves as a fundamental screen for compounds that can mitigate this common neuronal death pathway. The HT22 hippocampal neuronal cell line is an excellent model as it lacks ionotropic glutamate receptors and its death is mediated downstream by oxidative stress, allowing for the specific study of these pathways.[6]

-

Protocol:

-

Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Seed 2x10⁴ cells/well into a 96-well plate and allow them to adhere overnight.[6]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in culture medium to achieve final concentrations for testing (e.g., 0.1, 1, 5, 10, 25 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.[7]

-